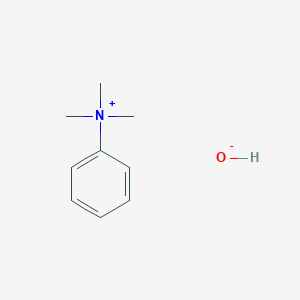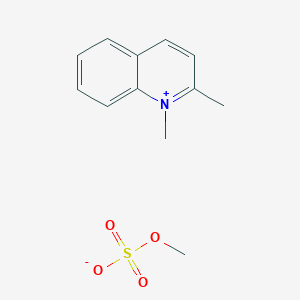
フェニルトリメチルアンモニウムヒドロキシド
概要
説明
Phenyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C₉H₁₅NO . It is commonly used as a methylating reagent in various chemical reactions. This compound is known for its ability to act as a strong base and is often utilized in gas chromatography and mass spectrometry applications .
科学的研究の応用
Phenyltrimethylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a methylating reagent in organic synthesis and as a phase transfer catalyst in various reactions.
Biology: Employed in the derivatization of amino acids and fatty acids for analytical purposes.
Industry: Used in the production of polymers and as a stabilizer in perovskite solar cells.
作用機序
Target of Action
Phenyltrimethylammonium hydroxide primarily targets the central nervous system and optic organ, causing systemic toxicity . It is also known to cause damage to organs through prolonged or repeated exposure .
Mode of Action
As a strong base, Phenyltrimethylammonium hydroxide is commonly used in organic synthesis . It acts as a methylating reagent and a deprotecting agent for the removal of t-butoxycarbonyl (Boc) groups from amino acids or peptides and benzyl protecting groups from alcohols or amines .
Biochemical Pathways
Phenyltrimethylammonium hydroxide is involved in the initiation of the polymerization of certain monomers, such as 1,8-dihydroxymethyl-1,3,5,7-octatetrayne (DHOT), for the preparation of polymer nanospheres . It is also used as a base in the synthesis of alkyl 3-nitroacrylates via aldol reaction with nitroacetaldehyde or nitroacetone .
Pharmacokinetics
Given its systemic toxicity, it is likely that it is rapidly absorbed and distributed throughout the body, particularly to the central nervous system and optic organ .
Result of Action
The primary result of Phenyltrimethylammonium hydroxide’s action is systemic toxicity, particularly to the central nervous system and optic organ . It can also cause damage to organs through prolonged or repeated exposure .
Action Environment
The action of Phenyltrimethylammonium hydroxide can be influenced by various environmental factors. For example, its efficacy as a base in organic synthesis can be affected by the presence of other bases or acids in the reaction environment . Additionally, its stability may be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
Phenyltrimethylammonium hydroxide plays a significant role in biochemical reactions. It is a methylating reagent , suitable for the derivatization of amino acids, n-methyl and n-aryl carbamates, and fatty acids
Cellular Effects
It has been used in the formation of quasi-2D perovskite phase in solar cells, which has shown beneficial effects on charge transport and stability
Molecular Mechanism
It is known to participate in esterification reactions
Temporal Effects in Laboratory Settings
Phenyltrimethylammonium hydroxide has been used in the formation of quasi-2D perovskite phase in solar cells, which showed excellent stability under heat or light
準備方法
Synthetic Routes and Reaction Conditions
Phenyltrimethylammonium hydroxide can be synthesized through the reaction of trimethylamine with benzyl chloride, followed by hydrolysis. The reaction typically occurs under mild conditions, with the use of a solvent such as methanol or water .
Industrial Production Methods
In industrial settings, phenyltrimethylammonium hydroxide is produced by the quaternization of trimethylamine with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through distillation or crystallization .
化学反応の分析
Types of Reactions
Phenyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyltrimethylammonium oxide.
Reduction: It can be reduced to form phenyltrimethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Phenyltrimethylammonium oxide.
Reduction: Phenyltrimethylamine.
Substitution: Various alkylated and acylated derivatives.
類似化合物との比較
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium compound with similar basicity and methylating properties.
Tetrapropylammonium hydroxide: Used in similar applications but with different steric properties due to the larger alkyl groups.
Hexadecyltrimethylammonium hydroxide: Used in surfactant applications due to its long alkyl chain.
Uniqueness
Phenyltrimethylammonium hydroxide is unique due to its aromatic phenyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This aromatic group enhances its ability to participate in π-π interactions and other specific reactions that are not possible with aliphatic quaternary ammonium compounds .
特性
IUPAC Name |
trimethyl(phenyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADKRTWCOYPCPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50883769 | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylphenylammonium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1899-02-1 | |
| Record name | Trimethylphenylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)










![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)


